molecular formula C16H22O3 B1673399 Homosalate CAS No. 118-56-9

Homosalate

Cat. No.: B1673399
CAS No.: 118-56-9
M. Wt: 262.34 g/mol
InChI Key: WSSJONWNBBTCMG-UHFFFAOYSA-N
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Description

Homosalate is an organic compound widely used in sunscreen formulations. It is an ester formed from salicylic acid and 3,3,5-trimethylcyclohexanol. This compound functions as a chemical ultraviolet filter, absorbing ultraviolet B radiation with wavelengths ranging from 295 to 315 nanometers. This absorption helps protect the skin from sunburn and other harmful effects of ultraviolet radiation .

Mechanism of Action

Target of Action

Homosalate, an organic compound that belongs to salicylates, primarily targets ultraviolet (UV) light . It specifically absorbs short-wave UVB rays, which are associated with DNA damage and increased risk of skin cancer .

Mode of Action

This compound interacts with its target, UVB rays, by absorbing them and converting the incident ultraviolet radiation into less damaging infrared radiation (heat) . This conversion process helps prevent direct skin exposure to the sun’s harmful rays .

Biochemical Pathways

The enol tautomer of this compound undergoes ultrafast excited state intramolecular proton transfer (ESIPT) upon photoexcitation in the UVB (290–320 nm) region . Once in the keto tautomer, the excess energy is predominantly dissipated non-radiatively . This process helps protect the skin from the adverse effects of UV radiation exposure .

Pharmacokinetics

This compound is applied topically and is intended for local use only . Systemic absorption after sunscreen use has been demonstrated in humans . The bioavailability of this compound varies depending on the isomer . For instance, the bioavailability of cis-Homosalate is lower than that of trans-Homosalate .

Result of Action

The primary result of this compound’s action is the protection of the skin from the harmful effects of UV radiation . By absorbing UVB rays and converting them into less damaging infrared radiation, this compound helps prevent sunburn, skin aging, and skin cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the effectiveness of this compound can be affected by the intensity of UV radiation in the environment . Additionally, the presence of other UV filters in sunscreen formulations, such as avobenzone, can also influence the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Homosalate is synthesized through the Fischer–Speier esterification process. This involves the reaction of salicylic acid with 3,3,5-trimethylcyclohexanol in the presence of an acid catalyst, typically sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, this compound is produced by first hydrogenating isophorone to obtain 3,3,5-trimethylcyclohexanol. This intermediate is then subjected to a transesterification reaction with methyl salicylate to yield this compound. The process is optimized to ensure high purity and yield, with the cis form content being greater than or equal to 85 percent .

Chemical Reactions Analysis

Types of Reactions: Homosalate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Esterification: Salicylic acid and 3,3,5-trimethylcyclohexanol in the presence of sulfuric acid.

    Hydrolysis: this compound can be hydrolyzed back to salicylic acid and 3,3,5-trimethylcyclohexanol using aqueous sodium hydroxide.

    Oxidation and Reduction: These reactions are less common but can be carried out using appropriate oxidizing or reducing agents.

Major Products:

    Esterification: this compound.

    Hydrolysis: Salicylic acid and 3,3,5-trimethylcyclohexanol.

Comparison with Similar Compounds

Uniqueness of Homosalate: this compound is unique due to its high substantivity, meaning it retains its effectiveness after exposure to water and perspiration. This makes it particularly suitable for use in sunscreens and other personal care products that require long-lasting protection .

Properties

IUPAC Name

(3,3,5-trimethylcyclohexyl) 2-hydroxybenzoate
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InChI

InChI=1S/C16H22O3/c1-11-8-12(10-16(2,3)9-11)19-15(18)13-6-4-5-7-14(13)17/h4-7,11-12,17H,8-10H2,1-3H3
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InChI Key

WSSJONWNBBTCMG-UHFFFAOYSA-N
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Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2O
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Molecular Formula

C16H22O3
Record name 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE
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DSSTOX Substance ID

DTXSID1026241
Record name 3,3,5-Trimethylcyclohexyl salicylate
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Molecular Weight

262.34 g/mol
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Physical Description

3,3,5-trimethylcyclohexylsalicylate appears as viscous or light yellow to slightly tan liquid or oil. (NTP, 1992)
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Boiling Point

322 to 329 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

Insoluble (<1 mg/ml at 79 °F) (NTP, 1992)
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Density

1.045 at 77 °F (NTP, 1992) - Denser than water; will sink
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Mechanism of Action

Homosalate has the ability to convert incident ultraviolet radiation into less damaging infrared radiation (heat).
Record name Homosalate
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CAS No.

118-56-9
Record name 3,3,5-TRIMETHYLCYCLOHEXYLSALICYLATE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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